8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Medicinal Chemistry Thiazolidinedione Synthesis Key Intermediate

8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 22406-37-7) is a substituted chroman-4-one, belonging to the benzopyran class of heterocycles. Its core structure features a 3,4-dihydro-2H-1-benzopyran-4-one scaffold with a chlorine atom at the 8-position and a methyl group at the 5-position.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 22406-37-7
Cat. No. B1418489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one
CAS22406-37-7
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)CCOC2=C(C=C1)Cl
InChIInChI=1S/C10H9ClO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3
InChIKeyDLVFGPLZDMJAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 22406-37-7): Core Intermediate for Thiazolidinedione (TZD) Drug Discovery and Chemical Synthesis


8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 22406-37-7) is a substituted chroman-4-one, belonging to the benzopyran class of heterocycles. Its core structure features a 3,4-dihydro-2H-1-benzopyran-4-one scaffold with a chlorine atom at the 8-position and a methyl group at the 5-position . This specific halogen-alkyl substitution pattern is critical for its primary documented role: serving as a defined key intermediate in the multi-step synthesis of the thiazolidinedione (TZD) antidiabetic agent englitazone [1]. Commercially, it is supplied by specialty chemical vendors such as AKSci, CymitQuimica, and Leyan at a standard minimum purity specification of 95% .

Why Generic Substitution Fails for 8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 22406-37-7)


The 8-chloro-5-methyl substitution pattern is not arbitrarily interchangeable with other chromanone building blocks. For research groups executing or scaling the published syntheses of englitazone, a critical factor is the regiochemistry of the halogen: the 8-chloro substituent is structurally distinct from other positional isomers . Unsubstituted or differently substituted analogs (e.g., simple chroman-4-one or 5-methyl-chroman-4-one) would lead to a final molecule that entirely misses the halogen atom, fundamentally changing the target's identity and potentially undermining the designed structure-activity relationships (SAR) of the target therapeutic scaffold [1]. Therefore, using a generic alternative inevitably leads to a different final compound, not a functionally equivalent one, making the specified CAS 22406-37-7 a non-negotiable procurement requirement for projects based on this specific chemical series.

Quantitative Differentiation Guide for Procuring 8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 22406-37-7)


Direct Synthesis Utility as a Key Intermediate for Englitazone

The target compound is specifically documented as a process intermediate for synthesizing the antidiabetic agent englitazone. The published synthetic pathway involving oxidative decarboxylation to yield a chromanone intermediate, followed by hydrogenation and further elaboration, explicitly requires the 8-chloro-5-methylbenzopyran-4-one scaffold for generating the englitazone pharmacophore [1]. In contrast, the non-halogenated analog 5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 18385-68-7) would proceed through similar reaction steps but would produce a dechlorinated, and thus structurally distinct, final molecule that does not correspond to the intended drug candidate.

Medicinal Chemistry Thiazolidinedione Synthesis Key Intermediate

Structural Regiochemistry: Differentiation from Positional Isomers

The 8-chloro substitution is critical for the correct regiochemistry in the final product. The positional isomer 6-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (or any other regioisomer) would place the chlorine at a different position on the aromatic ring. Procurement of the target compound ensures that the halogen atom is at the 8-position as confirmed by its IUPAC name, 8-chloro-5-methyl-2,3-dihydro-4H-chromen-4-one, and InChI Key . This is in contrast to other substituted benzopyrans like 8-chloro-2,3-dihydro-4H-chromen-4-one (CAS 49701-11-3), which lacks the 5-methyl group and has a different molecular weight (182.6 vs. 196.63 g/mol), or 6-chloro derivatives which represent a completely different substitution pattern . The procurement of the correct regioisomer, therefore, is non-negotiable for structure-based drug design (SBDD) efforts where substituent position dictates target engagement.

Organic Synthesis Regioisomer Purity Structure Confirmation

Commercial Availability and Specified Purity for Reproducible Synthesis

The target compound is readily available from multiple reputable vendors with a standard minimum purity specification of 95% . Meanwhile, procurement of the non-chlorinated 5-methyl analog (CAS 18385-68-7) shows a similar purity specification of 95% from select suppliers , but crucially, does not contain the essential chlorine atom for the intended synthesis. The key differentiator is that the target compound combines the precise substituent pattern with a defined purity level, providing a single, qualified starting material for multi-step reactions. This combination is a critical input parameter for achieving reproducible yields and minimizing side-reaction byproducts, which cannot be guaranteed if using an alternative analog and adding a separate halogenation step.

Chemical Procurement Purity Specification Reproducibility

High-Value Application Scenarios for Procuring 8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 22406-37-7)


Replication and Scale-up of Englitazone and Analog Synthesis

The primary high-value application is in the chemical process development for TZD-class antidiabetic agents. This compound is a crucial advanced intermediate in the synthesis of englitazone, as outlined by Pfizer scientists [1]. Research and industrial teams tasked with reproducing this synthesis or generating novel analogs on the same scaffold should procure this exact CAS number to ensure structural fidelity. The established synthetic route, which involves an oxidative decarboxylation step, relies on the pre-installed 8-chloro-5-methyl pattern to eventually yield the correct 2-benzyl-dihydrobenzopyran pharmacophore [1].

Medicinal Chemistry Scaffold Hopping and Bioisostere Exploration

In drug discovery projects focused on PPAR agonists or related targets, this benzopyran-4-one core serves as a key scaffold for 'scaffold hopping' from known TZD drugs like pioglitazone or rosiglitazone. The 8-chloro-5-methyl substitution pattern provides a distinct electronic and steric profile for exploring novel structure-activity relationships (SAR). Researchers can use this building block as a defined starting point for Suzuki couplings or other cross-coupling reactions to introduce further diversity at the chlorine position, confident that the 5-methyl group maintains a specific conformational bias as documented in the structure of the core .

Chemical Biology Tool Compound Synthesis

For academic groups investigating the mechanism of insulin sensitization, this compound enables the rapid synthesis of tool compounds based on the englitazone scaffold. The commercial availability at a standard 95% purity allows for direct entry into the synthetic sequence without the need for in-house construction of the core heterocycle, thereby reducing synthetic lead time and allowing more resources to be dedicated to the biological evaluation of final compounds.

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